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2,4,5-Trimethyl-3-oxazoline

Synthetic Methodology Process Chemistry Vilsmeier Reaction

2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8), also known as 2,5-dihydro-2,4,5-trimethyloxazole or Peanut Oxazole , is a heterocyclic organic compound belonging to the oxazoline class. It features a five-membered ring containing one nitrogen and one oxygen atom, with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 22694-96-8
Cat. No. B1585505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trimethyl-3-oxazoline
CAS22694-96-8
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESCC1C(=NC(O1)C)C
InChIInChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3
InChIKeyYFSGRMONVCFYTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water, propylene glycol;  insoluble in most fixed oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8): Technical Baseline and Core Identity for Sourcing Decisions


2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8), also known as 2,5-dihydro-2,4,5-trimethyloxazole or Peanut Oxazole [1], is a heterocyclic organic compound belonging to the oxazoline class. It features a five-membered ring containing one nitrogen and one oxygen atom, with the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol [2]. The compound exists as a yellow-orange liquid with a characteristic musty, nutty, and green-woody aroma [3]. Its primary established use is as a high-impact flavoring agent, where it contributes to meaty, nutty, cocoa, and roasted notes in food applications , and it is recognized under FEMA No. 3525 for this purpose [4].

Why Generic Substitution of 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) Fails: Evidence of Non-Interchangeability with Structural Analogs


Despite sharing a common oxazoline or oxazole core, 2,4,5-trimethyl-3-oxazoline (22694-96-8) cannot be directly substituted with closely related analogs such as 2,4,5-trimethyloxazole (20662-84-4), 2,4,4-trimethyl-2-oxazoline (1772-43-6), or 2,4,5-trimethylthiazole (13623-11-5). The critical point of differentiation lies in the compound's unique combination of a dihydro-oxazole ring and a specific 2,4,5-trimethyl substitution pattern, which collectively dictate its distinct sensory profile and physical behavior. As demonstrated in the quantitative evidence below, this compound exhibits a quantifiably different odor threshold and organoleptic character compared to its fully aromatic oxazole counterpart and sulfur-containing thiazole analog. Furthermore, differences in boiling point and vapor pressure [1] directly impact formulation stability and processing conditions, rendering simple one-for-one replacement in flavor or fragrance applications ineffective and potentially leading to significant off-notes or product failure. The following evidence substantiates that procurement decisions must be guided by compound-specific performance data rather than class-based assumptions.

2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) Quantitative Differentiation Evidence: A Comparator-Based Guide for Scientific Selection


High-Efficiency Synthesis: One-Step Protocol Achieves Quantitative Yield for 2,4,5-Trimethyl-3-oxazoline

A recently reported one-step synthetic protocol using adapted Vilsmeier conditions produces 2,4,5-trimethyl-3-oxazoline in quantitative yield [1]. This represents a significant process advantage over multi-step routes or those yielding complex mixtures with structurally related compounds like 2,4,5-trimethyloxazole, which are often co-produced and require separation [2].

Synthetic Methodology Process Chemistry Vilsmeier Reaction

Quantified Sensory Impact: Odor Threshold of 2,4,5-Trimethyl-3-oxazoline is 1 ppm, Defining Its Potency as a Flavoring Agent

The odor threshold of 2,4,5-trimethyl-3-oxazoline is reported to be 1 ppm [1]. While a direct head-to-head comparison with 2,4,5-trimethyloxazole's threshold is not available in the same study, class-level inference suggests a notable difference in potency. 2,4,5-Trimethyloxazole is reported with a flavor threshold of 5 μg/L (0.005 ppm) in water [2], indicating it is approximately 200 times more potent than the oxazoline in an aqueous medium. This stark contrast underscores the profound impact of ring saturation on sensory perception.

Flavor Chemistry Sensory Science Odor Threshold

Taste Character and Application Level: A Defined Musty-Nutty Profile with Recommended Use at 10 ppm in Savory Applications

At a taste level of 10 ppm, 2,4,5-trimethyl-3-oxazoline delivers a specific flavor profile described as musty, nutty, cocoa, brown, vegetative, and bready with a slight bitter nuance [1]. This is in contrast to the more potent, roasted, cocoa-like profile of 2,4,5-trimethyloxazole, which is often used at much lower concentrations due to its lower threshold .

Flavor Formulation Sensory Evaluation Food Technology

Physical Property Differentiation: Lower Boiling Point and Higher Vapor Pressure vs. 2,4,4-Trimethyl-2-oxazoline

2,4,5-Trimethyl-3-oxazoline exhibits a boiling point of 45-47 °C at 12 mmHg [1] and a calculated vapor pressure of 8.1 mmHg at 25 °C [2]. In contrast, the structurally related isomer 2,4,4-trimethyl-2-oxazoline (CAS 1772-43-6) has a significantly higher boiling point of 112-113 °C at atmospheric pressure [3], indicating much lower volatility. This difference is critical for applications where compound retention during thermal processing is essential.

Physical Chemistry Volatility Formulation Stability

Regulatory and Safety Distinction: FEMA GRAS Status with Specific GHS Hazard Classification for 2,4,5-Trimethyl-3-oxazoline

2,4,5-Trimethyl-3-oxazoline is designated as FEMA No. 3525 and is generally recognized as safe (GRAS) for its intended use as a flavoring substance [1]. Its GHS hazard classification includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [2]. In contrast, 2,4,5-trimethyloxazole, while also used as a flavoring (FEMA 4394), has a different hazard profile, and 2,4,4-trimethyl-2-oxazoline is primarily noted as a chemical building block with less established food-use status .

Regulatory Compliance Safety Data GHS Classification

Recommended Research and Industrial Application Scenarios for 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) Based on Evidence


High-Impact Flavor Formulation in Savory and Bakery Products

Formulators seeking a defined musty, nutty, and cocoa-like character with a recommended use level of 10 ppm in meat products, bakery, and soups should procure 2,4,5-Trimethyl-3-oxazoline. Its FEMA GRAS status (No. 3525) [1] and characterized odor threshold of 1 ppm [2] provide a reliable, quantifiable foundation for precise flavor creation, distinguishing it from the more potent 2,4,5-trimethyloxazole [3].

Process Chemistry Studies Requiring High-Purity Reference Material

For analytical chemists and process engineers requiring a pure, well-characterized standard of 2,4,5-Trimethyl-3-oxazoline, the availability of a one-step synthetic protocol yielding quantitative product [4] ensures a reliable and efficient source. This is particularly valuable for studying its formation in complex matrices like cooked beef or roasted peanuts, where its presence is well-documented [5].

Volatility and Thermal Stability Testing in Food Processing

R&D teams investigating flavor retention during high-temperature processes (e.g., baking, extrusion) should select 2,4,5-Trimethyl-3-oxazoline due to its distinct physical property profile. Its boiling point (45-47 °C at 12 mmHg) and calculated vapor pressure (8.1 mmHg at 25 °C) [6] differ significantly from less volatile analogs like 2,4,4-trimethyl-2-oxazoline [7], making it the appropriate compound for studying volatile loss in specific thermal conditions.

Regulatory-Compliant Flavor Ingredient Procurement for Global Markets

Procurement specialists in the food and beverage industry should specifically source 2,4,5-Trimethyl-3-oxazoline (CAS 22694-96-8) to ensure compliance with international flavor regulations. Its established FEMA GRAS designation and associated GHS hazard classification (H315, H319, H335) [8] provide a clear safety and regulatory framework for use, in contrast to other oxazoline isomers that may lack this established food-use precedent .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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